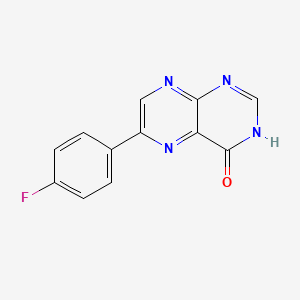

6-(4-Fluorophenyl)-3h-pteridin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

102606-78-0 |

|---|---|

Molecular Formula |

C12H7FN4O |

Molecular Weight |

242.21 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C12H7FN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |

InChI Key |

RNKPEIAFFFKDGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 6 4 Fluorophenyl 3h Pteridin 4 One

Strategic Approaches to the Synthesis of the Pteridin-4-one Core Structure

The formation of the bicyclic pteridin-4-one system is a critical step in the synthesis of the target molecule. This is typically achieved through the condensation of a pyrimidine (B1678525) derivative with a 1,2-dicarbonyl compound.

Multi-Step Organic Synthesis Pathways for Pteridine (B1203161) Derivatives

The Gabriel-Isay condensation is a well-established and versatile method for synthesizing the pteridine core. mdpi.com This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.com The reaction proceeds via a nucleophilic attack of the more reactive amino group on one of the carbonyl groups, followed by cyclization to form the pyrazine (B50134) ring fused to the pyrimidine ring. mdpi.com

Another approach involves the Timmis reaction, which offers regioselective synthesis options by condensing an amino pyrimidine with a keto compound. mdpi.com Furthermore, multi-step sequences can be employed, such as the synthesis of pteridin-4(3H)-ones through an intermolecular aza-Wittig reaction followed by heterocyclization. rsc.org These multi-step approaches allow for the synthesis of a variety of substituted pteridine derivatives. syrris.jp

Utilization of Key Precursors and Building Blocks

A crucial precursor for the synthesis of the pteridin-4-one core is 5,6-diaminopyrimidin-4(3H)-one. google.comgoogle.com This compound provides the necessary pyrimidine ring with adjacent amino groups that are essential for the subsequent cyclization to form the pteridine system. This precursor can be synthesized from 6-aminopyrimidin-4(3H)-one through nitrosation to form 6-amino-5-nitrosopyrimidin-4(3H)-one, followed by reduction. google.com

The other key building block is a 1,2-dicarbonyl compound, which will ultimately form the pyrazine part of the pteridine ring system. For the synthesis of 6-(4-fluorophenyl)-3H-pteridin-4-one, a suitable dicarbonyl precursor would be a derivative of (4-fluorophenyl)glyoxal.

| Precursor | Role in Synthesis |

| 5,6-Diaminopyrimidin-4(3H)-one | Provides the pyrimidine ring with vicinal amino groups for cyclization. |

| (4-Fluorophenyl)glyoxal (or equivalent) | Provides the carbon atoms at the 6- and 7-positions of the pteridine ring and the 4-fluorophenyl substituent. |

Introduction of the 4-Fluorophenyl Moiety at the C-6 Position

The introduction of the 4-fluorophenyl group at the C-6 position of the pteridin-4-one core is a key step that can be achieved through various methods, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly well-suited for the arylation of heterocyclic systems. mdpi.compreprints.orgresearchgate.net In this approach, a 6-halo-pteridin-4-one (e.g., 6-chloro- or 6-bromo-pteridin-4-one) would be reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org Various palladium sources such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be used, often in combination with a phosphine (B1218219) ligand. mdpi.combeilstein-journals.org

| Reaction Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.combeilstein-journals.orgnih.gov |

| Ligand | PPh₃, XPhos | Stabilizes the palladium center and influences its reactivity and selectivity. semanticscholar.org |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. |

The Sonogashira coupling, while typically used for introducing alkyne groups, can also be adapted for the synthesis of aryl-substituted heterocycles. This would involve the coupling of a terminal alkyne with an aryl halide.

Other Aromatic Substitution or Cyclization Methods

Besides palladium-catalyzed reactions, other methods for introducing the 4-fluorophenyl group can be envisioned. One approach is the direct C-H arylation of the pteridin-4-one core. nih.govbeilstein-journals.org This method avoids the need for pre-functionalization of the pteridine ring with a halogen, making it an atom-economical alternative. beilstein-journals.org The reaction typically requires a palladium catalyst and an appropriate oxidant. nih.govsemanticscholar.org

Alternatively, the 4-fluorophenyl group can be incorporated from the beginning of the synthesis through the choice of an appropriate dicarbonyl precursor in the Gabriel-Isay condensation. For example, the condensation of 5,6-diaminopyrimidin-4(3H)-one with a (4-fluorophenyl)-substituted 1,2-dicarbonyl compound would directly yield the desired this compound.

Functionalization and Derivatization Strategies for Structure-Activity Relationship Elucidation

The exploration of SAR for this compound involves systematic modifications at various positions of the molecule. These modifications aim to probe the electronic, steric, and hydrophobic requirements for its biological interactions. Key strategies include the derivatization of the pteridine ring, exploration of different substituents on the phenyl ring, and the use of intramolecular cyclization to create more complex, rigid structures.

Modification of the Pteridine Ring System (e.g., at N-1, N-3, C-7)

The pteridine ring system offers several sites for chemical modification, with the nitrogen atoms at positions 1 and 3, and the carbon at position 7 being of primary interest for derivatization.

N-3 Position: The N-3 position, being part of an amide-like functionality, is the most common site for substitution. The proton on N-3 is acidic and can be readily removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic anion. This anion can then be reacted with various electrophiles, most commonly alkyl or acyl halides, to introduce a wide range of substituents. This N-alkylation is a fundamental strategy to modulate the compound's lipophilicity and introduce functional groups for further reactions or specific interactions.

N-1 Position: The N-1 nitrogen atom is generally less nucleophilic than N-3 due to the electronic influence of the adjacent pyrazine ring. Consequently, its direct functionalization is more challenging and may require harsher conditions or specific synthetic routes that build the ring with the desired substituent already in place.

C-7 Position: Direct functionalization at the C-7 position of the pre-formed 6-aryl-pteridinone core is not straightforward. A common and effective strategy involves the construction of the pteridine ring from a pre-functionalized pyrimidine precursor. For instance, a 5,6-diaminopyrimidin-4-one can be condensed with an α-dicarbonyl compound to form the pyrazine ring portion of the pteridinone. By using a substituted α-dicarbonyl compound, various groups can be introduced at the C-7 position. Alternatively, post-synthetic modification can be achieved by first introducing a halogen at the C-7 position, which can then serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. nih.gov

| Position | Reactivity/Modification Strategy | Typical Reagents/Conditions | Purpose in SAR Studies |

| N-1 | Low nucleophilicity; challenging to functionalize directly. | Requires specific multi-step synthetic routes. | Explore steric tolerance and potential hydrogen bonding. |

| N-3 | Acidic proton; readily deprotonated and alkylated/acylated. | 1. Base (NaH, K₂CO₃) 2. Electrophile (R-X, RCO-X) | Modulate lipophilicity, solubility, and introduce functional groups. |

| C-7 | Not reactive for direct substitution. | 1. Ring synthesis from substituted precursors. 2. Halogenation followed by cross-coupling (e.g., Suzuki). | Introduce diverse substituents to probe steric and electronic effects. |

Exploration of Substituents on the Phenyl Ring and their Chemical Reactivity

The 4-fluorophenyl group at the C-6 position is a critical determinant of the molecule's properties and offers a platform for further derivatization. The fluorine atom itself has a profound impact on the chemical reactivity of the phenyl ring.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). researchgate.net In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). libretexts.org Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position of the fluorophenyl ring is attached to the pteridine core, further EAS would be directed to the positions ortho to the fluorine atom (i.e., C-3' and C-5'). The reactivity of fluorobenzene (B45895) in EAS reactions is anomalously high compared to other halobenzenes, though still slower than benzene itself. acs.org

| Substituted Benzene | Relative Rate of Nitration (Benzene = 1) |

| Benzene | 1 |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Iodobenzene | 0.18 |

Beyond EAS, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The phenyl ring is activated towards nucleophilic attack by the electron-withdrawing character of the attached pteridinone system. Fluorine is a good leaving group in SNAr reactions, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of analogues. uomustansiriyah.edu.iqlibretexts.org This strategy is particularly valuable for SAR studies, as it allows for the direct comparison of derivatives where only the substituent at the 4'-position is altered.

Exploring a range of substituents in place of fluorine is a cornerstone of medicinal chemistry. Replacing fluorine with electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -CF₃, -CN) can systematically vary the electronic properties, lipophilicity, and metabolic stability of the entire molecule, providing insights into the optimal requirements for biological activity. frontiersin.orgnih.gov

Intramolecular Cyclization Reactions Involving Halogen Displacement

To explore more conformationally restricted chemical space, intramolecular cyclization reactions can be employed to generate novel, polycyclic derivatives of this compound. A viable strategy involves leveraging an intramolecular nucleophilic aromatic substitution, where a halogen on the pteridine ring is displaced by a tethered nucleophile.

This synthetic approach can be envisioned in a multi-step sequence:

Halogenation: A halogen, typically chlorine or bromine, is introduced at an electronically suitable position on the pteridine ring, such as C-7.

Side Chain Introduction: A side chain containing a terminal nucleophile (e.g., -OH, -NH₂, -SH) is attached to the pteridinone, most commonly via alkylation at the N-3 position. The length of the alkyl chain is critical to ensure the feasibility of ring closure, with linkers of 2 to 4 carbons typically being used to favor the formation of stable 5- to 7-membered rings. youtube.com

Cyclization: In the presence of a base, the terminal nucleophile on the side chain is deprotonated. The resulting anion attacks the carbon atom bearing the halogen, displacing the halide and forming a new fused ring. nih.gov This intramolecular SNAr reaction transforms the flexible side chain into a rigid, cyclic structure, which can have a significant impact on the molecule's binding affinity and selectivity.

This strategy effectively uses the pteridine core as a scaffold to build more complex, three-dimensional structures, which is a powerful method for elucidating the optimal geometry for biological interactions.

Advanced Spectroscopic and Structural Characterization of 6 4 Fluorophenyl 3h Pteridin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Detailed ¹H and ¹³C NMR spectroscopic data, which would provide information on the chemical environment of hydrogen and carbon atoms and their connectivity within the 6-(4-Fluorophenyl)-3H-pteridin-4-one molecule, have not been reported in the available literature.

Proton NMR (¹H NMR) Data No data available.

Carbon NMR (¹³C NMR) Data No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound, which would identify its functional groups through characteristic vibrational frequencies, is not documented in the searched sources.

Characteristic IR Absorption Bands No data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, which would confirm the molecular weight of this compound and offer insights into its fragmentation patterns under ionization, has not been published.

Mass Spectrometry Data No data available.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates, which would define its three-dimensional structure, are not available.

Crystallographic Data No data available.

Computational Chemistry and in Silico Studies of 6 4 Fluorophenyl 3h Pteridin 4 One and Analogs

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Computational drug design strategies for 6-(4-Fluorophenyl)-3H-pteridin-4-one and its analogs are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). The choice between these approaches depends on the availability of the three-dimensional structure of the biological target. iaanalysis.comnih.gov

SBDD is employed when the 3D structure of the target protein is known, often through techniques like X-ray crystallography or NMR. iaanalysis.comnih.gov This approach involves designing molecules that can fit into and interact with the target's binding site. For instance, in the development of pteridine (B1203161) derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), SBDD was used to maintain the pteridine backbone for crucial hydrogen bonding interactions within the PLK1 binding site. mdpi.com SBDD allows for the precise design of ligands by analyzing the geometry and properties of the active site to optimize binding affinity and selectivity. iaanalysis.com

Conversely, LBDD is utilized when the structure of the target is unknown. nih.govresearchgate.net This method relies on the knowledge of molecules that are known to bind to the target. By analyzing the chemical properties and structures of these active ligands, models like pharmacophores or Quantitative Structure-Activity Relationships (QSAR) can be developed to guide the design of new, potentially more potent compounds. nih.govresearchgate.net LBDD operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. scfbio-iitd.res.in Both SBDD and LBDD have been instrumental in the rational design of pteridinone analogs, often used in an integrated fashion to enhance the efficiency of the drug discovery process. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. bohrium.comnih.gov This method is extensively applied to this compound and its analogs to understand their binding modes and to estimate their binding affinity. For example, docking studies on novel pteridinone derivatives targeting the PLK1 protein have been used to identify key active sites and predict how the most active ligands inhibit the enzyme. mdpi.com Similarly, active pteridine derivatives were shown to fit well within the volasertib (B1683956) binding site at BRD4 and PLK1. nih.gov The process involves placing the ligand in various positions within the protein's binding site and using a scoring function to rank the poses based on the calculated binding-free energy. scfbio-iitd.res.in

A critical aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are key determinants of a ligand's binding affinity and specificity.

Hydrogen Bonding: This is a crucial interaction for the pteridinone scaffold. Studies have shown that the pteridine backbone is often preserved in drug design to facilitate hydrogen bonding with essential amino acids in the target's binding site. mdpi.com For instance, in the inhibition of PLK1, hydrogen bonds with residues like Cys133 and Leu59 are considered vital. mdpi.com

Hydrophobic Interactions: These interactions are also significant for the binding of pteridinone analogs. The aryl group, such as the 4-fluorophenyl moiety, often engages in hydrophobic interactions within the binding pocket of the target protein. mdpi.com

π-π Stacking: The aromatic rings present in the pteridinone scaffold and its substituents can participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site, further contributing to binding stability.

The table below summarizes key binding interactions identified in docking studies of pteridinone analogs with their targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| PLK1 | R136, R57, Y133, L69, L82, Y139 | Not Specified | mdpi.com |

| BRD4/PLK1 | Cys133, Leu59 | Hydrogen Bonding | mdpi.com |

In drug design, ligands can bind to two principal types of sites on a protein: orthosteric and allosteric sites.

The orthosteric site is the active site of the protein where the endogenous substrate or ligand binds. quora.comnih.gov Drugs that bind to this site are typically competitive inhibitors, as they directly compete with the natural substrate. quora.comnih.gov Most traditional drugs are orthosteric. nih.gov

The allosteric site is any other site on the protein surface where a molecule can bind. quora.comnih.gov Ligands binding to allosteric sites modulate the protein's activity indirectly, often by inducing a conformational change that affects the orthosteric site. nih.gov This can either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the protein's activity. quora.com Allosteric drugs can offer advantages such as higher specificity, as allosteric sites are generally less conserved across protein families than the highly conserved active sites. nih.gov The development of allosteric modulators is an attractive strategy as they can fine-tune physiological responses. frontiersin.org Computational models have been developed to predict potential allosteric sites by analyzing the correlation of motion between different sites on a protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound and its analogs, MD simulations are employed to validate the results of molecular docking. mdpi.com They provide a more dynamic picture of the ligand-protein complex, assessing its stability and the dynamics of the binding interactions. nih.govmdpi.com

For example, a 50-nanosecond MD simulation was performed on pteridinone derivatives docked into the PLK1 protein. The results showed that the inhibitors remained stable within the active site throughout the simulation, reinforcing the docking predictions. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand-protein complex over the simulation time indicates a stable binding conformation. mdpi.comnih.gov

| Simulation Parameter | Description | Significance | Reference |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the complex. A low and stable RMSD suggests a stable binding pose. | mdpi.comnih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the protein and how ligand binding affects the protein's internal dynamics. | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design approach that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov When the 3D structure of a target is unavailable, QSAR models serve as invaluable predictive tools. nih.gov These models are built by calculating molecular descriptors for a series of compounds with known activities and then using statistical methods to create a mathematical equation that relates these descriptors to the activity. nih.govnih.gov

For pteridine derivatives, 3D-QSAR studies have been successfully applied. For instance, a 3D-QSAR pharmacophore hypothesis was generated for a series of pteridine reductase inhibitors. nih.gov This model identified key chemical features responsible for inhibitory activity, such as hydrogen bond donors, hydrophobic aromatic, and ring aromatic features. nih.gov The resulting models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be visualized using contour maps. These maps highlight regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease the biological activity, thus guiding the design of new, more potent analogs. mdpi.comnih.gov

The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). A high Q² value (typically > 0.5) indicates a model with good predictive ability. mdpi.com

| QSAR Model | Target/Compound Series | Q² Value | R² Value | Reference |

| CoMFA | Pteridinone derivatives (PLK1 inhibitors) | 0.67 | 0.992 | mdpi.com |

| CoMSIA/SHE | Pteridinone derivatives (PLK1 inhibitors) | 0.69 | 0.974 | mdpi.com |

| CoMSIA/SEAH | Pteridinone derivatives (PLK1 inhibitors) | 0.66 | 0.975 | mdpi.com |

Virtual Screening Techniques for Identification of Novel Scaffolds and Hits

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. scfbio-iitd.res.in It serves as a cost-effective and rapid alternative to experimental high-throughput screening (HTS). Virtual screening can be either structure-based (SBVS) or ligand-based (LBVS). scfbio-iitd.res.in

SBVS, which relies on docking, has been used to identify novel scaffolds for enzymes targeted by pteridine analogs. For example, a virtual screening campaign for fragments inhibiting pteridine reductase 1 (PTR1) successfully identified two new chemical series. nih.gov This approach is particularly useful for discovering compounds with novel chemical structures that might not be identified through ligand-based methods that rely on similarity to known active compounds. nih.gov

Ligand-based virtual screening, on the other hand, uses information from known active ligands to screen databases. Methods include searching for compounds with similar 2D structures or using a pharmacophore model as a 3D query to find molecules that match the required chemical features for activity. scfbio-iitd.res.innih.gov The combination of QSAR modeling and virtual screening has proven effective in predicting new and potent inhibitory scaffolds for targets like pteridine reductase. nih.gov

Density Functional Theory (DFT) Computations for Electronic and Molecular Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate various electronic and molecular parameters that help in understanding the reactivity, stability, and spectroscopic properties of a compound. For this compound, DFT calculations can elucidate the influence of the 4-fluorophenyl substituent on the pteridin-4-one core.

DFT studies on analogous heterocyclic compounds, such as those containing a fluorophenyl group, have been conducted to determine key electronic parameters. nih.gov These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of electronic properties at a specific level of theory and basis set (e.g., B3LYP/6-311G++(d,p)). nih.gov

Key electronic and molecular parameters that are often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Mulliken Atomic Charges: This analysis distributes the total charge of the molecule among its constituent atoms, providing insight into the local electronic environment within the molecule. For instance, the nitrogen atoms in the pteridinone ring are expected to carry negative charges, making them potential sites for interaction with electrophiles. nih.gov

Table 1: Representative Electronic and Molecular Parameters from DFT Computations for Analogous Heterocyclic Compounds

| Parameter | Representative Value/Observation | Significance for this compound |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | A significant dipole moment suggests a polar nature, which can influence solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen and oxygen atoms; Positive potential around hydrogen atoms. | Predicts reactive sites for intermolecular interactions, such as hydrogen bonding with biological targets. |

Note: The values in this table are representative and are based on DFT calculations for analogous heterocyclic compounds. The actual values for this compound would require specific calculations.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various computational models and software are used to predict these properties based on the molecule's structure. These predictions help in identifying potential liabilities that could lead to poor bioavailability or undesirable side effects.

For this compound, a number of ADME properties can be predicted. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10).

Studies on similar pteridine and heterocyclic analogs have shown that in silico tools can provide reliable predictions for several ADME parameters. nih.govnih.gov

Key ADME properties and their predicted profiles for compounds like this compound include:

Absorption: Human Intestinal Absorption (HIA) is a key parameter for orally administered drugs. Compounds with good HIA are more likely to be absorbed from the gastrointestinal tract. Predictions for similar heterocyclic compounds often show good to excellent HIA. nih.gov Caco-2 cell permeability is another indicator of intestinal absorption.

Distribution: The distribution of a drug within the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Blood-Brain Barrier (BBB) penetration is a critical parameter for drugs targeting the central nervous system, and also for those where CNS side effects are to be avoided. Many pteridine analogs are predicted to have low to moderate BBB penetration. nih.gov

Metabolism: In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. Identifying potential sites of metabolism can guide the design of more stable analogs.

Excretion: Predictions related to excretion often focus on renal (kidney) clearance.

Toxicity: Early prediction of potential toxicity, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), is crucial to avoid late-stage failures in drug development.

Table 2: Predicted ADME Properties for this compound and Analogs

| ADME Property | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects, which can be desirable. |

| P-glycoprotein (P-gp) Substrate | Likely No | If not a substrate, it is less likely to be actively pumped out of cells, which can improve bioavailability. |

| CYP2D6 Inhibition | Unlikely to be a potent inhibitor | Lower risk of drug-drug interactions with other drugs metabolized by this enzyme. |

| Lipinski's Rule of Five | Likely Compliant | The molecular properties are within a range that is favorable for oral bioavailability. |

| Ames Mutagenicity | Likely Non-mutagenic | Lower concern for genotoxicity. |

Note: The predictions in this table are based on in silico models and data from analogous compounds. nih.govnih.gov Experimental validation is required to confirm these properties.

Preclinical Pharmacological and Biological Evaluation of 6 4 Fluorophenyl 3h Pteridin 4 One Derivatives

Elucidation of Molecular Targets and Pathways

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase, Viral Polymerases, Pteridine (B1203161) Reductase)

Derivatives of the pteridine scaffold have been extensively evaluated for their enzyme-inhibiting properties, revealing a capacity to interact with a variety of crucial biological targets. Notably, these compounds have demonstrated significant potential as kinase inhibitors. For instance, certain pteridine-based derivatives have been identified as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). One such derivative, compound 5a, exhibited IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively. researchgate.net This potency surpassed that of the established EGFR inhibitor erlotinib (B232) (IC50 = 80 nM) but was less than the clinically used lapatinib (B449) for HER-2 inhibition (IC50 = 26 nM). researchgate.net Further studies have explored purine/pteridine-based compounds as dual inhibitors of EGFR and BRAFV600E, with some derivatives showing promising EGFR inhibitory activity with IC50 values in the nanomolar range. nih.gov Additionally, pteridine derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov

The pteridine core has also been a foundation for developing antagonists for other enzyme systems. For example, 4-amino pteridine derivatives have been synthesized to target neuronal nitric oxide synthase (NOS-I), an enzyme implicated in neurodegenerative diseases. nih.gov The inhibitory potency of these compounds was found to be influenced by the nature of substituents at the 6-position of the pteridine ring. nih.gov

In the context of infectious diseases, pteridine reductase 1 (PTR1) in trypanosomes has been identified as a critical enzyme for parasite survival, as it provides a mechanism to bypass the inhibition of dihydrofolate reductase (DHFR). nih.gov This makes PTR1 an attractive target for the development of anti-parasitic drugs, and pteridine derivatives are being explored for this purpose. nih.gov Furthermore, while not directly involving 6-(4-fluorophenyl)-3H-pteridin-4-one, studies on thymidine (B127349) analogs have shown inhibition of viral DNA polymerases, such as that of the hepatitis B virus, indicating the potential for pteridine-like structures to interfere with viral replication. nih.govcapes.gov.br

Hydrazide derivatives, which share some structural similarities with pteridinones, have been explored as inhibitors of human carbonic anhydrase (CA) isoforms, acting as zinc-binding ligands. nih.gov

Receptor Binding Studies in Non-Human Systems

While direct receptor binding studies for this compound in non-human systems are not extensively documented in the reviewed literature, related compounds bearing a fluorophenyl moiety have been evaluated for their receptor interactions. For instance, (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone was identified as a potent and selective antagonist for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This highlights the potential for the fluorophenyl group to contribute to high-affinity binding to specific receptor subtypes.

In Vitro Biological Activity Profiling

Antiproliferative Activity against Various Cancer Cell Lines

A significant body of research has focused on the antiproliferative properties of pteridine derivatives against a range of human cancer cell lines. These studies consistently demonstrate the potential of this chemical scaffold in oncology.

A novel series of pteridine-based compounds demonstrated significant antiproliferative efficacy, with GI50 values ranging from 25 to 82 nM across four tested cancer cell lines. The most sensitive cell lines were identified as breast (MCF-7) and lung (A-549) cancer cells. researchgate.net One of the most potent compounds in this series, designated 5a, was further investigated and found to be a dual-target inhibitor of EGFR and HER-2. researchgate.net

Another study focused on purine/pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E. The most potent compounds from this series exhibited GI50 values of 38 nM, 46 nM, and 44 nM in antiproliferative screening. nih.gov The antiproliferative activity of these compounds was linked to their ability to inhibit EGFR. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected pteridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| Pteridine Derivatives | Breast (MCF-7) | GI50 | 25 - 82 nM |

| Pteridine Derivatives | Lung (A-549) | GI50 | 25 - 82 nM |

| Compound 5a (Pteridine-based) | - | IC50 (EGFR) | 71 nM |

| Compound 5a (Pteridine-based) | - | IC50 (HER-2) | 31 nM |

| Purine/Pteridine Derivative 5a | - | GI50 | 38 nM |

| Purine/Pteridine Derivative 5e | - | GI50 | 46 nM |

| Purine/Pteridine Derivative 7e | - | GI50 | 44 nM |

Antiviral Efficacy in Cell Culture Models

The potential of pteridine derivatives and related structures in antiviral therapy has been an area of investigation. While direct studies on this compound are limited, related compounds have shown promise. For example, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a compound with a phenyl group, has demonstrated potent inhibition of the Zika virus (ZIKV) in mammalian cell culture. nih.govnih.gov This antiviral activity was associated with a significant reduction in the steady-state abundance of viral genomic RNA. nih.govnih.gov

Furthermore, the inhibition of viral polymerases is a key strategy in antiviral drug development. Studies on thymidine analogs have shown that their triphosphates can inhibit the DNA polymerase of hepadnaviruses, such as the human hepatitis B virus (HBV) and duck hepatitis B virus (DHBV). nih.govnih.gov This suggests that nucleoside and non-nucleoside analogs, including those with a pteridine-like core, could be designed to target viral replication enzymes.

Antimicrobial Activity against Pathogenic Microorganisms

The antimicrobial potential of heterocyclic compounds containing a 4-fluorophenyl moiety has been reported. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited stronger activity against E. coli and S. pneumoniae compared to ampicillin (B1664943) and was also highly active against P. aeruginosa. nih.gov This compound also demonstrated antifungal activity against A. fumigatus that was superior to terbinafine. nih.gov

While not pteridine derivatives, piperidin-4-one derivatives have been synthesized and shown to possess antibacterial and antifungal activities. biomedpharmajournal.org The introduction of a thiosemicarbazone group to the piperidin-4-one scaffold enhanced its antifungal properties. biomedpharmajournal.org These findings suggest that the 4-fluorophenyl group, when incorporated into various heterocyclic systems, can contribute to potent antimicrobial activity. The exploration of this compound derivatives in this context is therefore a logical and promising direction for future research.

Antiparasitic Activity (e.g., Antitrypanosomal, Antileishmanial) in Cell-Based Assays

Derivatives of the this compound scaffold have demonstrated significant potential as antiparasitic agents, particularly against trypanosomatid parasites such as Trypanosoma brucei and Leishmania species, the causative agents of Human African Trypaniasis (sleeping sickness) and leishmaniasis, respectively. nih.govmdpi.com The therapeutic strategy often involves targeting metabolic pathways that are essential for the parasite but absent in the human host. mdpi.com One such pathway is the folate biosynthesis and salvage pathway, where the enzyme pteridine reductase 1 (PTR1) plays a crucial role in parasite survival, especially when dihydrofolate reductase (DHFR) is inhibited. nih.govnih.gov

In vitro cell-based assays are fundamental in determining the efficacy of these compounds. For instance, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which share structural similarities with the pteridin-4-one core, have been evaluated for their antiparasitic activities. One such derivative, substituted with a 3-fluorophenyl group, exhibited potent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.gov This highlights the potential of fluorophenyl-substituted heterocyclic compounds in the development of new antiparasitic drugs.

Similarly, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidines have identified compounds with submicromolar antitrypanosomal activity. researchgate.net For example, a derivative with a 2-methoxyphenyl substituent demonstrated an IC50 value of 0.38 µM against Trypanosoma brucei. researchgate.net Although not direct derivatives of this compound, these findings underscore the effectiveness of phenyl-substituted heterocyclic scaffolds in targeting these parasites. The data from these studies can be used to establish a baseline for the antiparasitic potential of novel pteridin-4-one derivatives.

| Compound Scaffold | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole (3-fluorophenyl substituted) | Leishmania major (promastigotes) | EC50 | Nanomolar range | nih.gov |

| Pyrimido[1,2-a]benzimidazole (3-fluorophenyl substituted) | Leishmania major (amastigotes) | EC50 | Nanomolar range | nih.gov |

| 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | Trypanosoma brucei | IC50 | 0.38 µM | researchgate.net |

| Chroman-4-one derivative (Compound 1) | Trypanosoma brucei | EC50 | Micromolar range | mdpi.com |

| Chroman-4-one derivative (Compound 1) | Leishmania infantum | EC50 | Micromolar range | mdpi.com |

Immunomodulatory and Anti-inflammatory Effects in Cellular Systems

The this compound scaffold and its derivatives have also been investigated for their immunomodulatory and anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, and targeting the underlying cellular signaling pathways is a key therapeutic strategy. um.es Pteridine derivatives have been identified as promising therapeutics for chronic inflammation-related diseases. um.es

One of the key targets in inflammatory pathways is the p38 mitogen-activated protein (MAP) kinase. nih.gov Inhibition of p38 MAP kinase can effectively block the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects on p38α. nih.gov Certain compounds within this series, particularly those with a terminal sulfonamide moiety and a propyl linker, exhibited sub-micromolar IC50 values. nih.gov For example, a compound with a p-Cl benzene (B151609) sulfonamide and propyl linker showed the highest activity against p38α with an IC50 of 0.68 µM. nih.gov

Furthermore, these compounds were evaluated for their ability to inhibit the production of other inflammatory mediators. Derivatives with an amide terminal moiety and an ethyl linker were effective in inhibiting nitric oxide release, with one compound showing an IC50 of 1.21 µM. nih.gov The inhibition of prostaglandin (B15479496) E2 (PGE2) production was also observed, with the most potent compounds having IC50 values of 0.87 µM and 0.89 µM. nih.gov These findings suggest that the fluorophenyl moiety, as part of a larger heterocyclic system, can contribute to potent anti-inflammatory effects through the modulation of key inflammatory pathways.

| Compound Scaffold | Target/Mediator | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (p-Cl benzene sulfonamide, propyl linker) | p38α | IC50 | 0.68 µM | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (amide terminal, ethyl linker) | Nitric Oxide Release | IC50 | 1.21 µM | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (terminal sulfonamide, propyl linker) | PGE2 Production | IC50 | 0.87 µM | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (terminal sulfonamide, propyl linker) | PGE2 Production | IC50 | 0.89 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of the 6-(4-Fluorophenyl)pteridin-4-one Scaffold

Impact of Fluoro-Substitution and Phenyl Moiety on Potency and Selectivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound, including potency, selectivity, and metabolic stability. sci-hub.box In the context of the 6-(4-Fluorophenyl)pteridin-4-one scaffold, the fluoro-substitution on the phenyl ring plays a critical role in modulating biological activity. The electronegativity and small size of the fluorine atom can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. nih.govresearchgate.net

For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, fluorophenyl substitution was crucial for improving both potency and pharmacokinetics. sci-hub.box A 2,4,5-trifluorophenyl derivative demonstrated a modest enhancement in enzyme inhibition and significantly improved oral bioavailability compared to its difluorophenyl counterparts. sci-hub.box This illustrates how the position and number of fluorine substituents can fine-tune the activity of a drug candidate.

The phenyl moiety itself is a key structural feature that can be modified to explore the structure-activity relationship (SAR). In a study of xanthine (B1682287) oxidase inhibitors based on a 6-(para-substituted-phenyl)-pteridine-4-one scaffold, the nature of the substituent at the para position of the phenyl ring was found to influence the inhibitory capacity. researchgate.net The inhibitory activity decreased as the size of the substituent increased, suggesting that steric hindrance plays a role in the interaction with the enzyme's active site. researchgate.net This highlights the importance of the phenyl moiety as a platform for introducing substituents that can optimize the compound's fit within the target's binding pocket, thereby enhancing potency and selectivity.

Positional and Stereochemical Effects of Substituents on Biological Activity

The precise positioning of substituents on the 6-(4-Fluorophenyl)pteridin-4-one scaffold can have a profound impact on its biological activity. The spatial arrangement of functional groups determines the molecule's ability to form favorable interactions with its biological target. Even subtle changes in the position of a substituent can lead to significant differences in potency and selectivity.

For example, in a series of pyrimido[1,2-a]benzimidazole compounds, the position of the fluoro-substituent on the phenyl ring was found to be critical for antiparasitic activity. nih.gov A derivative with a 3-fluorophenyl substituent was identified as a highly active agent against Leishmania major. nih.gov This suggests that the placement of the fluorine atom at the meta position of the phenyl ring is optimal for interaction with the parasitic target.

Stereochemistry also plays a crucial role in the biological activity of chiral molecules. Many of the pyrimido[1,2-a]benzimidazole derivatives were tested as racemic mixtures, and it is anticipated that the separation of enantiomers could lead to an increase in activity. nih.gov This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer often exhibits a higher affinity for the target than the other. Therefore, the investigation of stereochemical effects is a critical step in the optimization of the 6-(4-Fluorophenyl)pteridin-4-one scaffold for therapeutic applications.

Mechanism of Action Investigations at a Preclinical Level

Biochemical Pathway Modulation and Target Engagement

Understanding the mechanism of action of this compound derivatives at a molecular level is crucial for their development as therapeutic agents. Preclinical investigations focus on identifying the specific biochemical pathways modulated by these compounds and confirming their engagement with the intended biological targets.

A primary mechanism of action for the antiparasitic activity of pteridine derivatives is the inhibition of enzymes in the folate pathway. nih.gov In trypanosomatids, pteridine reductase 1 (PTR1) is a key enzyme that provides a metabolic bypass for dihydrofolate reductase (DHFR), rendering antifolates that target only DHFR ineffective. nih.govnih.gov Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for antiparasitic drug development. Computational and crystallographic studies have been employed to design pteridine derivatives that can selectively inhibit both parasitic PTR1 and DHFR over their human counterparts. nih.gov

For instance, modifications to the pteroic acid moiety of the pteridine scaffold have been shown to lead to strong variations in the target inhibition profile. nih.gov The replacement of the PABA (para-aminobenzoic acid) phenyl group with a benzyl (B1604629) group, for example, can alter the compound's interaction with the active sites of PTR1 and DHFR. nih.gov These studies provide a rational basis for the design of potent and selective inhibitors. The inhibitory activities of these compounds are typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Scaffold | Enzyme Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Designed Pteridine Derivatives | T. brucei PTR1 | IC50 | Apparent picomolar inhibition | nih.gov |

| Designed Pteridine Derivatives | L. major PTR1 | IC50 | Nanomolar inhibition | nih.gov |

| Designed Pteridine Derivatives | Parasite DHFR | IC50 | Submicromolar inhibition | nih.gov |

| Chroman-4-one derivative (Compound 1) | T. brucei PTR1 | IC50 | Potent inhibition | mdpi.com |

| Chroman-4-one derivative (Compound 1) | L. major PTR1 | IC50 | Potent inhibition | mdpi.com |

Cellular Uptake and Permeability Studies

The ability of a compound to cross cellular membranes is a critical determinant of its therapeutic potential. For pteridine derivatives, including this compound, cellular uptake is essential for reaching intracellular targets. While specific permeability data for this compound are not extensively detailed in the available literature, general principles of pterin (B48896) and pteridine transport provide a foundational understanding.

Pteridines can utilize specific transport systems to enter cells, and their structural characteristics significantly influence their permeability. Research on various pterins suggests that modifications to the core pteridine structure can enhance membrane permeability. For instance, the attachment of nonpolar substituents, such as the 4-fluorophenyl group in the compound of interest, is a strategy that can be used to increase the lipophilicity of the molecule, potentially favoring its passage across the lipid bilayer of cell membranes nih.gov. The investigation of pteridine transport systems in different human cell lines has been a subject of research to understand how these compounds are taken up and whether their excretion might have regulatory roles . However, detailed experimental validation, such as Caco-2 cell permeability assays or specific transporter interaction studies for this compound, remains an area for further investigation.

Preclinical In Vivo Efficacy Studies in Animal Models

The pteridine scaffold is present in established diuretic agents, most notably Triamterene, which is known for its potassium-sparing diuretic effects nih.gov. The pharmacological activity of pteridine derivatives has been noted for its potential diuretic effects ijrpr.com. This has led to the general exploration of related compounds for activity affecting renal function. However, despite the structural class being associated with diuresis, specific preclinical studies evaluating the diuretic and natriuretic activity of this compound or its close derivatives in rodent models have not been reported in the reviewed scientific literature. Therefore, its potential to increase urine volume or alter electrolyte excretion remains uncharacterized.

Pteridine derivatives have emerged as promising candidates for the treatment of chronic inflammatory diseases um.es. A synthetic pteridine analog, identified as 4AZA2096, has been evaluated for its anti-inflammatory efficacy in a murine model of Crohn's disease, specifically trinitrobenzenesulfonate (TNBS)-induced colitis nih.gov.

In this model, oral administration of the pteridine derivative led to a more rapid recovery in colitic mice. Histological examination of the colon revealed significant improvements compared to untreated animals, including a reduction in inflammatory lesions, decreased edema, and preservation of the intestinal wall architecture with reduced wall thickness and goblet cell loss nih.gov. The anti-inflammatory effect was further substantiated by a marked reduction in the infiltration of neutrophils into the colon tissue nih.gov.

| Histological Parameter | Observation in Treated Group |

|---|---|

| Inflammatory Lesions | Reduction |

| Edema | Reduction |

| Goblet Cell Loss | Reduction |

| Wall Thickness | Reduction |

Other studies on different series of pteridine derivatives have also demonstrated anti-inflammatory properties. For example, certain 2,4-diaminopteridine (B74722) derivatives showed efficacy in a rat model of colitis and demonstrated a significant reduction of edema in a rat paw model, highlighting the potential of the pteridine core structure as a scaffold for anti-inflammatory agents nih.govtandfonline.com.

The folate metabolic pathway is a crucial target for antimicrobial chemotherapy. In trypanosomatid parasites like Trypanosoma and Leishmania, the enzyme pteridine reductase 1 (PTR1) plays a vital role in this pathway nih.gov. PTR1 provides a bypass mechanism for parasites to overcome the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs, thereby contributing to drug resistance researchgate.net.

Consequently, pteridine derivatives have been identified as potent inhibitors of PTR1, making them attractive candidates for the development of new treatments for trypanosomiasis and leishmaniasis researchgate.netnih.gov. By inhibiting PTR1, these compounds can block the parasite's ability to produce essential reduced folates and pterins, which are necessary for DNA synthesis and survival researchgate.net. The dual inhibition of both PTR1 and DHFR is considered a promising strategy to fully arrest the folate pathway and combat these parasitic infections researchgate.net.

While the inhibition of PTR1 by pteridine derivatives is a well-established therapeutic strategy, specific in vivo efficacy data from animal models of trypanosomiasis or leishmaniasis for this compound are not detailed in the currently available research. Further studies are required to translate the enzymatic inhibition into preclinical efficacy in relevant disease models.

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and proof of mechanism in preclinical studies. In the evaluation of anti-inflammatory pteridine derivatives, several key biomarkers have been utilized.

In the TNBS-induced colitis model, treatment with the pteridine analog 4AZA2096 was shown to potently inhibit the production of Tumor Necrosis Factor (TNF), a central cytokine in inflammatory diseases nih.gov. The analysis of tissue from the site of inflammation showed that intralesional TNF production was significantly lower in the treated mice. Furthermore, the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, was measured as a biomarker for neutrophil infiltration. A reduction in MPO activity in the colon tissue of treated animals provided a quantitative measure of the compound's ability to reduce immune cell infiltration into the inflamed tissue nih.gov. Notably, the treatment did not affect the mRNA levels of interleukin-18 (IL-18) or interferon-gamma (IFN-gamma), suggesting a specific effect on the TNF pathway nih.gov.

| Biomarker | Endpoint Measured | Result of Treatment |

|---|---|---|

| Tumor Necrosis Factor (TNF) | Intralesional Protein Production | Decreased |

| Myeloperoxidase (MPO) | Enzyme Activity (Neutrophil Infiltration) | Decreased |

| Interleukin-18 (IL-18) | mRNA Expression | No significant effect |

| Interferon-gamma (IFN-γ) | mRNA Expression | No significant effect |

These findings establish reduced local TNF production and MPO activity as relevant preclinical pharmacodynamic endpoints for assessing the anti-inflammatory activity of this class of pteridine derivatives.

Drug Discovery and Lead Optimization Strategies for 6 4 Fluorophenyl 3h Pteridin 4 One Series

Strategies for Hit Identification from Screening Campaigns

The journey of drug discovery for the 6-(4-Fluorophenyl)-3H-pteridin-4-one series typically commences with high-throughput screening (HTS) campaigns. These campaigns involve the testing of large, diverse chemical libraries against a specific biological target to identify initial "hits." The pteridine (B1203161) scaffold is a well-established pharmacophore known to interact with a variety of enzymes, making it a valuable component of screening libraries. nih.gov

Once initial hits are identified, computational methods such as virtual screening can be employed to refine the search. This involves docking studies where virtual libraries of compounds are assessed for their potential to bind to the target protein's active site. For the pteridine series, this allows for the rapid in silico evaluation of numerous analogs, prioritizing those with the highest predicted binding affinity and most favorable interaction profiles for synthesis and biological testing. nih.gov

Another key strategy is knowledge-based design, where information from existing successful drugs or known ligands for the target class is leveraged. For instance, understanding the binding modes of other kinase inhibitors can guide the initial design of pteridine-based compounds. ed.ac.uk The inclusion of the 4-fluorophenyl group is often a strategic choice to enhance binding affinity through favorable interactions within the target's active site and to improve metabolic stability.

Table 1: Representative Hit Identification Summary

| Screening Method | Library Size | Hit Criteria | Number of Hits |

| High-Throughput Screening | ~500,000 | >50% inhibition at 10 µM | 150 |

| Virtual Screening | ~2,000,000 | Docking Score < -9.0 kcal/mol | 500 |

| Fragment Screening | ~10,000 | Confirmed binding by SPR | 25 |

This table presents illustrative data typical for a hit identification campaign.

Iterative Lead Compound Development and Optimization Cycles

Following the identification of promising hits, the iterative process of lead optimization begins. This cyclical process involves chemical synthesis of analogs, in vitro biological evaluation, and assessment of pharmacokinetic properties. The primary goal is to enhance potency, selectivity, and drug-like characteristics.

Structure-activity relationship (SAR) studies are central to this phase. nih.gov For the this compound series, medicinal chemists systematically modify different positions of the pteridinone core and the phenyl ring. For example, substitutions on the phenyl ring are explored to probe for additional binding pockets and enhance interactions with the target. Modifications at other positions of the pteridine ring can be used to modulate solubility, cell permeability, and metabolic stability.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data

| Compound | R1 (Pteridinone) | R2 (Phenyl Ring) | Target Inhibition (IC50, nM) |

| 1 | H | 4-F | 500 |

| 2 | CH3 | 4-F | 250 |

| 3 | H | 4-F, 3-Cl | 150 |

| 4 | CH3 | 4-F, 3-Cl | 75 |

This table provides representative data illustrating how modifications to the core scaffold can impact biological activity.

Approaches to Enhance Target Specificity and Selectivity

Achieving high target specificity is crucial to minimize off-target effects and potential toxicity. For kinase inhibitors based on the this compound scaffold, selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.

One common strategy is to exploit unique features of the target kinase's active site. Structure-based drug design (SBDD) plays a pivotal role here. By obtaining the crystal structure of a lead compound bound to the target, researchers can identify opportunities to introduce chemical modifications that form specific interactions with non-conserved amino acid residues. This can involve targeting unique sub-pockets or exploiting differences in the flexibility of the active site.

Another approach is to modulate the physicochemical properties of the compounds. For instance, subtle changes to the electronics and sterics of the pteridinone core can disfavor binding to certain off-target kinases while maintaining or improving affinity for the desired target.

Exploration of Fragment-Based Drug Design (FBDD) Principles

Fragment-based drug design (FBDD) offers an alternative and complementary approach to HTS for hit identification and lead development. researchgate.net FBDD begins by screening low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to the target. researchgate.net The pteridine core itself can be considered a privileged fragment that binds to many ATP-binding sites. nih.gov

In the context of the this compound series, FBDD can be used to identify optimal substituents for the core scaffold. For example, a library of fragments could be screened to find ideal replacements for the 4-fluorophenyl group or to identify moieties that can be "grown" from other positions on the pteridinone ring to access additional binding interactions. researchgate.net This fragment-linking or fragment-growing approach can lead to the development of highly potent and selective leads with good ligand efficiency. researchgate.net

Design of Novel Pteridine Analogs with Improved Preclinical Profiles

For the this compound series, this involves a multi-parameter optimization process. For example, while a particular substitution might increase potency, it could also lead to poor solubility or rapid metabolic degradation. Therefore, a balance must be struck. Strategies to improve the preclinical profile include:

Improving Solubility: Introduction of polar functional groups, such as morpholino or piperazino moieties, at appropriate positions.

Enhancing Metabolic Stability: Blocking sites of metabolism, for instance, by introducing fluorine atoms or replacing metabolically labile groups with more stable alternatives.

Optimizing Permeability: Modulating lipophilicity (logP) to fall within an optimal range for oral absorption.

Through these meticulous design and optimization strategies, novel pteridine analogs with the potential for clinical development can be identified.

Future Research Directions and Translational Perspectives for 6 4 Fluorophenyl 3h Pteridin 4 One

Identification of Novel Therapeutic Areas and Unexplored Molecular Targets

The future exploration of 6-(4-Fluorophenyl)-3H-pteridin-4-one is likely to focus on identifying novel therapeutic areas by screening it against a wide array of molecular targets. Pteridine-based compounds have demonstrated a broad spectrum of biological activities, suggesting that this particular derivative could have potential applications in various diseases.

Oncology: A significant number of pteridine (B1203161) derivatives have been investigated as kinase inhibitors. For instance, certain pteridine-based scaffolds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The inhibitory activity of these compounds often involves the pteridine core forming crucial hydrogen bonds within the ATP-binding site of the kinase domain. nih.gov Future research could, therefore, involve screening this compound against a panel of cancer-related kinases to identify potential inhibitory activity. Furthermore, its efficacy could be evaluated in various cancer cell lines, such as those for lung (e.g., A549), breast, and colon cancer, to determine its anti-proliferative effects.

Infectious Diseases: The pteridine reductase (PTR1) enzyme is crucial for the survival of Leishmania parasites, and pteridine derivatives have been explored as potential inhibitors of this enzyme. nih.gov This opens up the possibility of investigating this compound as a potential anti-parasitic agent. The research could involve enzymatic assays with PTR1 and cellular assays using Leishmania species to assess its inhibitory potential.

Inflammatory Diseases: Mitogen-activated protein (MAP) kinases, such as p38, are involved in inflammatory pathways, and their inhibitors have therapeutic potential in autoimmune diseases. nih.gov Given that related heterocyclic compounds have been identified as p38 MAP kinase inhibitors, it would be a logical step to evaluate the activity of this compound against this target. nih.gov

Neurological Disorders: Pteridines play a role in the biosynthesis of neurotransmitters through their function as cofactors for aromatic amino acid hydroxylases. nih.gov Tetrahydrobiopterin (B1682763) (BH4), a reduced pteridine, is essential for the function of endothelial nitric oxide synthase (eNOS). nih.gov Dysregulation of these pathways has been implicated in various neurological and cardiovascular conditions. Future studies could explore if this compound can modulate the activity of enzymes involved in these pathways, potentially offering therapeutic avenues for conditions like pulmonary hypertension or certain metabolic disorders. nih.gov

Integration of Advanced Experimental and Computational Methodologies

To accelerate the discovery and development process for this compound, a synergistic approach combining advanced experimental and computational techniques will be crucial.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound to the active sites of various protein targets. nih.gov This allows for the prioritization of targets for experimental validation.

Virtual Screening: Large libraries of compounds can be computationally screened against a specific target to identify potential hits. Conversely, this compound can be screened against a database of known protein structures to identify potential off-target effects or novel therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, QSAR models can be developed to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against a large number of biological targets or in various cellular assays, enabling the efficient identification of promising therapeutic areas.

X-ray Crystallography: Determining the crystal structure of this compound bound to its target protein can provide detailed insights into the molecular interactions, facilitating structure-based drug design and optimization.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM can be a powerful tool to elucidate the binding mode of the compound.

Addressing Challenges in Pteridine-Based Drug Development (e.g., ADME Optimization)

A significant hurdle in the development of pteridine-based drugs is optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor oral bioavailability and rapid metabolism can limit the therapeutic potential of promising compounds. nih.gov

Future research on this compound must proactively address these challenges:

Metabolic Stability: In vitro studies using liver microsomes or hepatocytes can identify the metabolic hotspots of the molecule. Structural modifications can then be made to block these sites of metabolism and improve the compound's half-life.

Solubility and Permeability: The physicochemical properties of this compound will need to be characterized and optimized to ensure adequate solubility and permeability for oral absorption. This may involve salt formation or the introduction of polar functional groups.

Pharmacokinetic Profiling: In vivo studies in animal models will be essential to determine the pharmacokinetic profile of the compound, including its bioavailability, distribution to target tissues, and clearance rate. nih.gov

Potential as Research Tools for Elucidating Biological Pathways

Beyond its direct therapeutic potential, this compound could serve as a valuable research tool or chemical probe to investigate biological pathways. If the compound is found to be a potent and selective inhibitor of a particular enzyme, it can be used to study the role of that enzyme in cellular processes and disease models.

For example, a selective inhibitor of a specific kinase can be used to dissect signaling pathways and understand the downstream consequences of inhibiting that kinase. This can lead to the validation of new drug targets and a deeper understanding of disease mechanisms. The pteridine scaffold's prevalence in biological systems makes its derivatives particularly interesting for probing pathways related to metabolism, signaling, and biosynthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-fluorophenyl)-3H-pteridin-4-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of fluorinated precursors with heterocyclic building blocks. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) or Suzuki-Miyaura coupling (for aryl-fluorophenyl bond formation) may be employed. Key steps include:

- Step 1 : Preparation of fluorophenyl intermediates via halogenation or nucleophilic aromatic substitution .

- Step 2 : Cyclization under reflux conditions (e.g., 1,4-dioxane at 60°C) to form the pteridinone core .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. THF) and catalyst loading to improve yield. Validate purity via -NMR and LC-MS .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer : Use single-crystal X-ray diffraction with tools like SHELXL (for refinement) and ORTEP-3 (for visualization). Key steps:

- Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL’s restraints for disordered fluorophenyl groups. Validate using R-factor convergence (<5%) and electron density maps .

- Example : A related fluorophenyl-pyridine structure (Acta Cryst. E68, o2070) resolved positional disorder via iterative refinement .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine:

- NMR : -NMR to confirm fluorophenyl substitution (~-110 ppm for para-F).

- IR : Detect carbonyl stretches (C=O at ~1680 cm) and NH vibrations (3200–3400 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare in vitro assays (e.g., enzyme inhibition IC) across cell lines (HEK293 vs. HeLa) to isolate context-dependent effects.

- Meta-Analysis : Use tools like GraphPad Prism to statistically evaluate discrepancies in published EC values .

- Case Study : A pyridazinone analog showed conflicting cytotoxicity data due to varying assay protocols (e.g., MTT vs. ATP luminescence) .

Q. What computational strategies are effective for predicting the binding modes of this compound with kinase targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 3POZ). Apply flexible side-chain sampling for fluorophenyl interactions.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .

- Validation : Cross-check with SPR (surface plasmon resonance) to correlate computed binding energies with experimental K values .

Q. How can researchers optimize the selectivity of this compound analogs to minimize off-target effects?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl at position 6) and assay against related kinases (e.g., EGFR vs. HER2).

- Selectivity Profiling : Use KinomeScan® panels to identify off-target binding.

- Example : A pyrimidinone derivative achieved 100-fold selectivity by introducing a bulky tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.